Product packaging for Methyl 3-(2-methylphenyl)-3-oxopropanoate(Cat. No.:CAS No. 147501-26-6)

Methyl 3-(2-methylphenyl)-3-oxopropanoate

Cat. No.: B177572
CAS No.: 147501-26-6
M. Wt: 192.21 g/mol
InChI Key: JWIUIMDIPDFRDI-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylphenyl)-3-oxopropanoate (CAS 147501-26-6) is a high-purity β-keto ester compound characterized by a phenyl ring with an ortho-methyl substituent . This structural motif confers reactivity typical of β-keto esters, making it a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic frameworks and pharmaceutical intermediates . Its molecular formula is C11H12O3 and it has a molecular weight of 192.214 g/mol . The primary research value of this compound lies in its application as a key precursor in complex synthesis workflows. β-keto esters are fundamental intermediates for accessing a diverse array of chemically and biologically relevant structures. They are extensively employed in heterocyclic synthesis, facilitating the preparation of various core structures prevalent in medicinal chemistry . Furthermore, the structural features of this compound make it a potential intermediate in the synthesis of alkaloids and other nitrogen-containing natural products, which are significant frameworks in drug discovery for their anti-cancer, anti-inflammatory, and anti-microbial activities . In chemical transformations, this compound exhibits reactivity at multiple sites, allowing for functional group interconversions and carbon-carbon bond-forming reactions. The keto group can undergo condensation reactions to form heterocycles, while the ester group can be hydrolyzed, reduced, or trans-esterified . The presence of the active methylene group flanked by two carbonyl groups makes it a participant in various condensation and alkylation reactions. Researchers can leverage these properties to develop novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B177572 Methyl 3-(2-methylphenyl)-3-oxopropanoate CAS No. 147501-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIUIMDIPDFRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375092
Record name methyl 3-(2-methylphenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147501-26-6
Record name methyl 3-(2-methylphenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147501-26-6
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Synthetic Methodologies for Methyl 3 2 Methylphenyl 3 Oxopropanoate and Analogous Structures

Established Synthetic Routes to β-Keto Esters

The formation of the β-keto ester functional group is a well-understood transformation in organic synthesis, with several classical and modern methods at the disposal of chemists.

Claisen Condensation and Related Ester Enolate Methodologies

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-promoted condensation of two ester molecules. nih.govlibretexts.org The reaction is initiated by the deprotonation of an ester at the α-position by a strong base, typically an alkoxide, to form a nucleophilic enolate. rsc.orgrsc.org This enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to furnish the β-keto ester. nih.govrsc.org A key requirement for the classical Claisen condensation is the presence of at least two α-hydrogens on the starting ester to ensure the final deprotonation step, which drives the reaction to completion. rsc.org

A significant variation is the crossed Claisen condensation , which occurs between two different esters. libretexts.org To avoid a complex mixture of products, this reaction is most effective when one of the esters lacks α-hydrogens (e.g., a benzoate (B1203000) or formate (B1220265) ester), thereby serving exclusively as the electrophile. libretexts.orgucla.edu The reaction of an ester enolate, such as that derived from methyl acetate (B1210297), with an aromatic ester like methyl benzoate is a classic example of a crossed Claisen condensation. vaia.com

Another important intramolecular variant is the Dieckmann condensation , where a dicarboxylic acid ester is treated with a base to form a cyclic β-keto ester. This method is particularly useful for the synthesis of five- and six-membered rings.

A more recent and versatile approach is the decarboxylative Claisen condensation . This method utilizes substituted malonic acid half oxyesters (SMAHOs) which, upon treatment with a suitable base and an acylating agent, undergo acylation followed by decarboxylation to yield the desired β-keto ester. organic-chemistry.orgorganic-chemistry.org This strategy allows for the synthesis of a wide range of functionalized β-keto esters. organic-chemistry.org

Acylation Strategies Utilizing Enolates of Methyl Acetate

The direct acylation of pre-formed ester enolates provides a more controlled and often higher-yielding route to β-keto esters compared to the classical Claisen condensation. In this approach, the enolate of methyl acetate is generated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to prevent self-condensation. This enolate is then reacted with a suitable acylating agent.

Acid chlorides are highly reactive acylating agents that readily react with ester enolates to form β-keto esters. libretexts.org The use of a pre-formed lithium enolate of methyl acetate, for instance, allows for a clean and efficient reaction with an acyl chloride. Care must be taken to control the reaction conditions to avoid side reactions, such as O-acylation.

Direct and Convergent Syntheses of Methyl 3-(2-methylphenyl)-3-oxopropanoate

The specific synthesis of this compound can be achieved through several direct and convergent strategies, leveraging the foundational reactions described previously.

Coupling Reactions Involving Substituted Benzoyl Chlorides

A primary method for the synthesis of this compound involves the acylation of a methyl acetate enolate with 2-methylbenzoyl chloride. This reaction is a direct application of the acylation strategies discussed in section 2.1.2. The use of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or LDA in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures is typical for generating the methyl acetate enolate, which is then quenched with 2-methylbenzoyl chloride.

Reactant 1 Reactant 2 Base/Solvent Product Yield Reference
Methyl Acetate2-Methylbenzoyl ChlorideLDA / THFThis compoundGood libretexts.org
Methyl AcetateEthyl BenzoateSodium Ethoxide / Ethanol (B145695)Ethyl 3-phenyl-3-oxopropanoate- vaia.com

Derivations from Functionalized Phenyl Precursors

An alternative approach involves starting with a pre-functionalized phenyl ring and building the β-keto ester moiety. For instance, a related compound, tert-butyl 3-oxo-4-(o-tolyl)butanoate, has been synthesized from 2-methylphenylacetic acid. This involves the activation of the carboxylic acid, followed by condensation with a malonic acid derivative and subsequent decarboxylation. The resulting tert-butyl ester can potentially be converted to the corresponding methyl ester via transesterification.

Another relevant example is the synthesis of ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate, which indicates that substituted 2-methylphenyl precursors can be effectively used to construct the desired β-keto ester framework.

Starting Material Key Reagents Intermediate/Product Yield Reference
2-Methylphenylacetic acidMeldrum's acid, DCC, DMAPtert-Butyl 3-oxo-4-(o-tolyl)butanoate--
2-AcetylbenzonitrileDimethylmalonate, K3PO4Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate85% nih.gov

Catalytic Approaches to this compound Frameworks

Catalytic methods offer more efficient and atom-economical routes to β-keto esters. Transition metal catalysis, in particular, has emerged as a powerful tool for their synthesis.

Palladium-catalyzed reactions have been developed for the synthesis of aryl β-keto esters. One such method involves the carbonylative cross-coupling of aryl halides with enolates or their equivalents. For instance, the palladium-catalyzed carbonylation of an aryl halide in the presence of a silyl (B83357) enol ether of methyl acetate can produce the corresponding aryl β-keto ester. Another approach is the palladium-catalyzed reaction of allyl β-keto carboxylates, which proceed via palladium enolates. nih.govcaltech.edu

Rhodium-catalyzed reactions also provide a pathway to aryl β-keto esters. For example, rhodium catalysts can mediate the reaction of arylboronic acids with cyanoformates to yield α-keto esters, which are closely related to β-keto esters. rsc.org Furthermore, rhodium-catalyzed C-H activation and subsequent coupling with diazo compounds can lead to the formation of α-aryl ketones and esters. rsc.org

Catalyst System Reactants Product Type Key Features Reference
Palladium / Lightα-Iodo esters, CO, Arylboronic acidsAromatic β-keto estersCooperative radical and Pd-catalyzed mechanism-
Rhodium(I)Arylboronic acids, Ethyl cyanoformateα-Keto estersSelective reaction with the cyano group rsc.org
Rhodiumα-Aryl-α-diazo ketonesα-Aryl cyclopentanonesIntramolecular C-H insertion organic-chemistry.org

Transition Metal-Catalyzed Isomerization Reactions of Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a powerful method for the formation of densely functionalized molecules. wikipedia.org The adducts obtained from this reaction, typically α-methylene-β-hydroxy esters, can serve as precursors to β-keto esters through isomerization. Transition metal catalysts have been shown to facilitate this transformation efficiently.

For instance, the isomerization of Baylis-Hillman adducts derived from aromatic aldehydes and acrylates can be catalyzed by transition metals. While a specific example for the 2-methylphenyl derivative is not prominently documented in readily available literature, the general transformation is well-established. This process involves the formal oxidation of the secondary alcohol and migration of the double bond.

A general representation of this isomerization is shown below:

Scheme 1: Transition Metal-Catalyzed Isomerization of a Baylis-Hillman Adduct

Scheme depicting the isomerization of a generic Baylis-Hillman adduct to a β-keto ester.

This methodology offers an atom-economical route to β-keto esters from readily available starting materials. wikipedia.org

Tandem Condensation-Cyclization Processes

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. For the synthesis of cyclic β-keto esters, tandem conjugate addition-Dieckmann condensation reactions have been reported. researchgate.net In this type of process, a Michael acceptor undergoes conjugate addition with a nucleophile, and the resulting intermediate then undergoes an intramolecular Claisen (Dieckmann) condensation to form the cyclic β-keto ester.

While this method is primarily for cyclic structures, the principles of tandem reactions can be applied to the synthesis of acyclic β-keto esters as well. For example, a tandem sequence could involve an initial intermolecular condensation followed by a rearrangement or another bond-forming step to yield the final product. The reaction of methyl vinyl ketone with dimethyl malonate in the presence of potassium carbonate, for instance, leads to an uncyclized product that can then undergo a Claisen condensation. nih.gov This highlights the potential for sequential, one-pot transformations to build the β-keto ester framework. nih.gov

One-Pot Protocols for Related Propynoates and Keto Esters

One such approach involves the reaction of an acid chloride with a malonic ester half-ester in the presence of a suitable base and a magnesium salt. This method has been used to prepare a variety of β-keto esters.

Another versatile one-pot method is the Blaise reaction, which involves the reaction of an organozinc reagent with a nitrile, followed by hydrolysis to afford a β-keto ester. organic-chemistry.org Furthermore, the condensation of aldehydes with ethyl diazoacetate in the presence of a catalyst can also furnish β-keto esters in a single step. organic-chemistry.org

A study on the synthesis of β-keto esters with antibacterial activity reported the synthesis of several analogs, including those with ortho-substituted phenyl groups. mdpi.com The general synthetic scheme involved the reaction of a substituted benzoic acid with Meldrum's acid, followed by reaction with an alcohol.

EntryAryl GroupYield (%)
1Phenyl85
22-Methylphenyl78
34-Methylphenyl82
42-Chlorophenyl75
54-Chlorophenyl88
Table 1: Yields for the synthesis of various tert-butyl 3-aryl-3-oxopropanoates. mdpi.com

This data demonstrates the viability of synthesizing β-keto esters with various substituents on the phenyl ring, including the ortho-methyl group present in this compound.

Considerations for Synthetic Scalability and Practicality in Laboratory Research

When evaluating synthetic methods, particularly for laboratory-scale research, several factors beyond the chemical yield must be considered. These include the cost and availability of starting materials and reagents, the safety of the reaction conditions, the ease of the experimental procedure, and the scalability of the process.

The classical Claisen condensation, for example, while a fundamental method for β-keto ester synthesis, can sometimes be limited by side reactions and the need for strong bases. However, modifications using milder conditions or alternative reagents can improve its practicality.

Palladium-catalyzed reactions of allyl β-keto esters, which proceed via decarboxylation to form palladium enolates, offer a modern and versatile approach. nih.gov These reactions can be run under neutral conditions and provide access to a variety of products from a common intermediate. nih.gov The scalability of such methods is an active area of research, with the cost of the palladium catalyst being a key consideration.

One-pot procedures, as discussed previously, are generally considered more practical and scalable as they reduce the number of unit operations. chemrxiv.orgorganic-chemistry.org For instance, a one-pot, three-component synthesis of α-methylated ketones from alcohols has been reported, highlighting the potential for developing efficient multi-component reactions for related structures. chemrxiv.orgrsc.org The use of supported catalysts can also enhance the scalability and practicality of a synthesis by simplifying catalyst removal and recycling. chemrxiv.org

Ultimately, the choice of synthetic route in a laboratory setting will depend on a balance of these factors, with the goal of achieving the desired compound in a safe, efficient, and cost-effective manner.

Chemical Reactivity and Transformations of Methyl 3 2 Methylphenyl 3 Oxopropanoate

Reactions Involving the β-Keto Ester Functionality

The β-keto ester group is the dominant source of reactivity in Methyl 3-(2-methylphenyl)-3-oxopropanoate, primarily due to the acidity of the protons on the α-carbon (the carbon between the two carbonyl groups).

Enolization and Reactions of Enolate Intermediates

The protons on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) of this compound are significantly acidic. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, known as an enolate, through resonance. masterorganicchemistry.comsmu.edu The negative charge in the enolate ion is delocalized over the α-carbon and the oxygen atoms of both carbonyls, making it a stable and reactive intermediate. masterorganicchemistry.comlibretexts.org

This enolate can be readily formed by treatment with a suitable base. While strong bases like sodium hydroxide (B78521) or sodium ethoxide can be used, the pKa of β-keto esters (around 11) allows for the use of such bases to generate the enolate in significant concentrations. masterorganicchemistry.com The presence of the 2-methylphenyl group is expected to have a minor electronic and steric influence on the enolization process compared to unsubstituted phenyl analogs.

Once formed, the enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. A primary example is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-carbon. masterorganicchemistry.comlibretexts.org This reaction is a fundamental tool for elaborating the carbon skeleton. For instance, a common procedure for the α-methylation of a similar β-keto ester involves treatment with a base like potassium carbonate in the presence of methyl iodide.

Table 1: Representative α-Alkylation of a β-Keto Ester

ReactantReagentsProductYieldReference
Methyl 3-cyclopropyl-3-oxopropanoateMeI, K2CO3Methyl 3-cyclopropyl-2-methyl-3-oxopropanoate79%

Knoevenagel Condensations with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis involving the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base like piperidine (B6355638) or urea. sphinxsai.combanglajol.infothermofisher.com In the context of this compound, its enolizable nature allows it to act as the active methylene component. However, the classic Knoevenagel reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

A variation, the Hantzsch pyridine (B92270) synthesis, showcases the reactivity of β-keto esters like this compound. In this multicomponent reaction, the β-keto ester first condenses with an aldehyde in a Knoevenagel-type reaction. organic-chemistry.org This step is crucial for building the dihydropyridine (B1217469) core. The reaction is typically catalyzed by a base and involves the formation of a carbon-carbon double bond through the elimination of water. sphinxsai.com A wide range of aldehydes and active methylene compounds can be used, highlighting the versatility of the condensation. banglajol.inforesearchgate.net

Michael Additions in Multicomponent Systems

The enolate of this compound can act as a Michael donor, participating in conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgoregonstate.eduorganic-chemistry.org This reaction is fundamental to many complex synthetic sequences.

A prominent example is the Hantzsch dihydropyridine synthesis, a multicomponent reaction that constructs the medicinally important 1,4-dihydropyridine (B1200194) scaffold. acs.orgwikipedia.orgthermofisher.com The mechanism involves the formation of an enamine from a second equivalent of the β-keto ester and ammonia (B1221849). Simultaneously, the Knoevenagel adduct formed between the aldehyde and the first equivalent of the β-keto ester acts as a Michael acceptor. The enamine then adds to this adduct via a Michael addition, a key C-C bond-forming step that leads to the cyclized product after subsequent reactions. organic-chemistry.orgrsc.org

Table 2: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

ReactantsSolventConditionsProduct ClassReference
Aromatic aldehyde, β-keto ester (2 equiv.), AmmoniaEthanol (B145695) or IsopropanolReflux1,4-Dihydropyridine acs.orgnih.gov

Transformations of the Carbonyl Moiety

The ketonic carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity allows for various transformations, including reduction and addition reactions.

Reduction Pathways to Hydroxyl or Alkyl Groups

The ketone carbonyl can be selectively reduced to a secondary alcohol or completely deoxygenated to a methylene group, depending on the reducing agent and reaction conditions.

Reduction to Hydroxyl Group: Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the ketone to a secondary alcohol. libretexts.org NaBH₄ is a milder reagent and is generally preferred for its selectivity and safety, typically used in alcoholic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and would also reduce the ester functionality, so careful control of conditions would be necessary to achieve selective ketone reduction. libretexts.org The product of this reduction would be Methyl 3-hydroxy-3-(2-methylphenyl)propanoate.

Reduction to Alkyl Group (Deoxygenation): Complete reduction of the carbonyl to a methylene (CH₂) group can be achieved through several methods.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. libretexts.org

Clemmensen Reduction: This procedure uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. libretexts.org These strongly acidic conditions may, however, cause hydrolysis of the methyl ester.

Thioacetal Hydrogenolysis: A milder, two-step alternative involves first converting the ketone to a thioacetal (e.g., using 1,2-ethanedithiol) followed by hydrogenolysis with Raney Nickel. libretexts.org

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone carbonyl is a prime target for various nucleophiles. byjus.commasterorganicchemistry.comlibretexts.org A significant reaction in this class for β-keto esters is the condensation with hydrazine or its derivatives to form pyrazolones. nih.gov This reaction is a cyclization-condensation process initiated by the nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl.

The reaction of this compound with a substituted or unsubstituted hydrazine would proceed via initial nucleophilic addition to the ketone, followed by intramolecular cyclization with the elimination of methanol from the ester group and water to form the five-membered pyrazolone (B3327878) ring. beilstein-journals.org This reaction is a classical and efficient method for synthesizing this important class of heterocyclic compounds. nih.gov

Table 3: General Synthesis of Pyrazolones from β-Keto Esters

ReactantsSolvent/CatalystConditionsProduct ClassReference
β-Keto ester, Hydrazine derivativeAcetic Acid or EthanolReflux or Microwave5-Pyrazolone nih.govbeilstein-journals.org

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a key site for several chemical transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis Processes

The hydrolysis of the methyl ester in this compound involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 3-(2-methylphenyl)-3-oxopropanoic acid, and methanol. This reaction can be catalyzed by either acid or base.

Table 1: General Conditions for Ester Hydrolysis

Catalyst Reagents Conditions Product
Acid Water, Strong Acid (e.g., HCl, H₂SO₄) Heat Carboxylic Acid + Alcohol

Transesterification Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'OH) to form a new ester, R' 3-(2-methylphenyl)-3-oxopropanoate, and methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, an alkoxide is typically used as the nucleophile. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, to synthesize an ethyl ester from a methyl ester, ethanol would be used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification also typically employs the alcohol reactant as the solvent to ensure high concentrations of the nucleophile. masterorganicchemistry.com It is important to note that aromatic alcohols, like phenol (B47542), are generally not effective nucleophiles for transesterification reactions. masterorganicchemistry.com Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been shown to efficiently promote transesterification under mild conditions. organic-chemistry.org

Table 2: Catalysts and Conditions for Transesterification

Catalyst Type Example Catalyst Conditions Reference
Basic Sodium Ethoxide Ethanol as solvent masterorganicchemistry.com
Acidic Sulfuric Acid Alcohol as solvent masterorganicchemistry.com
Organocatalyst N-Heterocyclic Carbene (NHC) Room temperature organic-chemistry.org

Amidation Reactions, Including Azide (B81097) Attack and Diazocompound Formation

Amidation of this compound involves the reaction of the ester with an amine to form an amide. This reaction is reversible, and the removal of the methanol byproduct can drive the reaction towards the amide product. nih.gov The reaction can be catalyzed by acids, such as sulfuric acid, or Lewis acids like iron(III) chloride. scispace.commdpi.com

Kinetic studies on the amidation of methyl esters with diethanolamine (B148213) have shown that the reaction rate increases with temperature. scispace.com Solvent-free conditions using a Lewis acid catalyst have also been demonstrated to be effective for the direct amidation of esters with both primary and secondary amines. mdpi.com

While specific examples of azide attack and diazocompound formation with this compound are not detailed in the provided search results, these are plausible transformations. Azide attack would likely proceed via nucleophilic acyl substitution to form an acyl azide. Diazocompound formation could potentially occur at the active methylene group between the two carbonyls, a common reaction for β-dicarbonyl compounds.

Reactions of the Aromatic Ring and its Substituents

The aromatic ring of this compound can undergo various reactions, influenced by the existing substituents.

Electrophilic Aromatic Substitution (if applicable)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The existing methyl group is an activating, ortho-, para-directing substituent, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. msu.edu Conversely, the 3-oxopropanoate (B1240783) group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. msu.edu

Photochemical Reactions Leading to Novel Ring Systems (e.g., benzocyclobutenols, oxonaphthalenones)

Photochemical reactions of aromatic ketones can lead to the formation of novel ring systems. While specific photochemical studies on this compound were not found, related compounds offer insights into potential transformations. For example, the irradiation of certain 2-acyl-3-methyl-2,3-epoxy-2,3-dihydro-1,4-naphthoquinones leads to photoisomerization to form products like 3-(1-acetylacetonylidene)phthalide. kyoto-u.ac.jp This reaction is proposed to proceed through an initial α-cleavage (Norrish Type I) followed by a free radical rearrangement. kyoto-u.ac.jp The photochemical cyclization of stilbenoid precursors is a known method for synthesizing methylated chrysenes. mdpi.com These examples suggest that the carbonyl group in this compound could be a handle for photochemical transformations, potentially leading to complex polycyclic structures.

Intramolecular Cyclization and Rearrangement Studies

The presence of a reactive methylene group and an ortho-substituted aromatic ring within the same molecule provides this compound with the structural prerequisite for intramolecular cyclization reactions. These reactions can be catalyzed by various transition metals, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of oxindoles, a privileged structural motif in medicinal chemistry, can be envisioned through an intramolecular C-H/Ar-H coupling of β-keto esters. While direct studies on this compound are not extensively documented, analogous palladium-catalyzed intramolecular C-H functionalization reactions of related β-keto esters provide a strong basis for this transformation.

The proposed pathway involves the deprotonation of the active methylene group of the β-keto ester to form an enolate. This enolate can then undergo an intramolecular C-H activation at the ortho-position of the phenyl ring, facilitated by a palladium catalyst. Subsequent reductive elimination would lead to the formation of the oxindole (B195798) ring system. The presence of the methyl group at the 2-position of the phenyl ring in this compound would result in the formation of a 7-methyloxindole (B7942750) derivative.

Research on similar palladium-catalyzed intramolecular C-H arylations has demonstrated the feasibility of such cyclizations. For instance, the use of a Pd(OAc)₂ catalyst with a suitable ligand and a base is a common strategy for effecting these transformations. The reaction conditions, including the choice of solvent, temperature, and additives, are crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Intramolecular C-H Arylation of β-Keto Esters

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene (B28343)110Varies nih.gov
Pd(TFA)₂NoneAg₂CO₃DCE80Varies nih.gov

Note: The yields are variable and depend on the specific substrate and reaction conditions. The data presented is based on analogous reactions and not specifically on this compound.

The synthesis of highly substituted tetrahydropyridine (B1245486) scaffolds is another important transformation that can potentially be achieved from β-keto esters like this compound. These nitrogen-containing heterocycles are core components of numerous bioactive molecules. nih.gov

One plausible synthetic route involves a multicomponent reaction where the β-keto ester, an aldehyde, and an amine are condensed to form a dihydropyridine intermediate, which can then be stereoselectively reduced to the corresponding tetrahydropyridine. The stereoselectivity of this process is a critical aspect, and various strategies have been developed to control the formation of specific stereoisomers. nih.gov

For β-aryl-β-keto esters, the stereochemical outcome of such cyclizations can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions. The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity. While specific studies on the stereoselective formation of tetrahydropyridines from this compound are limited, research on related systems highlights the potential for such transformations. For example, metal-free, stereoselective ring-expansion of cyclopropanated pyrroles has been developed to produce functionalized tetrahydropyridines. nih.govacs.org

Another approach involves a domino reaction sequence, which can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with multiple stereogenic centers. nih.gov The reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can produce these complex structures in a single step. nih.gov

Table 2: Key Features of Stereoselective Tetrahydropyridine Synthesis from β-Keto Ester Analogues

Reaction TypeKey FeaturesStereochemical ControlReference
Multicomponent ReactionDomino sequence of Michael addition, Mannich reaction, and intramolecular cyclization.Formation of multiple stereocenters, often with diastereoselectivity. nih.gov
Ring-ExpansionMetal-free reaction of cyclopropanated heterocycles.High stereoselectivity based on the stereochemistry of the starting material. nih.govacs.org

Note: This table summarizes general approaches for the synthesis of tetrahydropyridines from related starting materials, as direct data for this compound is not available.

Mechanistic Investigations of Reactions Involving Methyl 3 2 Methylphenyl 3 Oxopropanoate

Elucidation of Reaction Mechanisms and Intermediates

The reactions of methyl 3-(2-methylphenyl)-3-oxopropanoate, a β-keto ester, are fundamentally governed by the reactivity of the acidic methylene (B1212753) protons and the two carbonyl groups. The elucidation of specific reaction mechanisms and the intermediates formed is crucial for controlling reaction outcomes.

Analysis of Base-Solvent Controlled Chemoselectivity

The chemoselectivity of reactions involving this compound can be significantly influenced by the choice of base and solvent. The presence of two electrophilic carbonyl centers and an acidic α-carbon allows for competitive reactions, such as O-alkylation versus C-alkylation of the enolate intermediate.

The equilibrium between the keto and enol tautomers is a key factor. The enolate, formed upon deprotonation by a base, is an ambident nucleophile. The nature of the base and solvent system dictates the position of attack.

Hard and Soft Acids and Bases (HSAB) Theory : According to the HSAB principle, hard nucleophiles tend to react with hard electrophiles, and soft nucleophiles with soft electrophiles. The oxygen atom of the enolate is a hard nucleophilic center, while the α-carbon is a soft nucleophilic center. Therefore, reactions with hard electrophiles (e.g., from silyl (B83357) halides) are more likely to result in O-alkylation, whereas reactions with soft electrophiles (e.g., Michael acceptors) favor C-alkylation.

Solvent Effects : The solvent plays a critical role in solvating the counter-ion of the enolate and the electrophile. Protic solvents, through hydrogen bonding, can stabilize the enolate and influence its reactivity, often favoring C-alkylation. Aprotic polar solvents, such as DMSO, can increase the effective strength of the base and the nucleophilicity of the enolate. The rate of nucleophilic substitution reactions involving anilines, for instance, has been shown to increase dramatically with increasing proportions of DMSO in methanol-DMSO mixtures. This is attributed to the ability of DMSO to solvate cations effectively, leaving the anionic nucleophile more reactive.

Base and Counter-ion Effects : The choice of base and its corresponding counter-ion also directs chemoselectivity. A large, non-coordinating counter-ion will favor C-alkylation, as the oxygen atom is sterically hindered. Conversely, smaller, coordinating counter-ions like Li⁺ can coordinate with the oxygen atom of the enolate, potentially favoring O-alkylation.

A hypothetical study on the alkylation of this compound might yield results similar to those shown in the table below, illustrating the interplay of these factors.

BaseSolventElectrophileMajor Product
Sodium HydrideTHFMethyl IodideC-alkylation
LDATHF/HMPAMethyl IodideC-alkylation
Potassium tert-Butoxidetert-ButanolBenzyl BromideC-alkylation
Sodium HydrideDMETrimethylsilyl ChlorideO-silylation

Identification of Radical-Mediated Pathways

While many reactions of β-keto esters proceed through ionic intermediates, the involvement of radical pathways is also possible, particularly under specific conditions such as photolysis, radiolysis, or in the presence of radical initiators. For instance, photobiocatalysis has emerged as a strategy that combines photoredox chemistry with enzymatic catalysis to facilitate stereoselective radical transformations.

In a potential radical-mediated reaction involving this compound, a single-electron transfer (SET) process could generate a radical anion. This intermediate could then undergo further reactions, such as fragmentation or coupling. The Hammett and Brønsted plots for certain nucleophilic aromatic substitution reactions have shown biphasic and concave upward trends, indicating a change in mechanism from a polar (SNAr) pathway to a single electron transfer (SET) pathway for more basic nucleophiles. This suggests that under certain conditions, reactions involving aromatic rings, such as the 2-methylphenyl group in the target compound, can proceed via radical intermediates.

Characterization of Key Intermediates in Domino and Cascade Reactions (e.g., 2-hydroxypiperidines)

Domino and cascade reactions are efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot. This compound is a potential precursor for the synthesis of heterocyclic compounds like piperidines through such sequences.

A plausible domino reaction to form a substituted 2-hydroxypiperidine could involve an initial Michael addition of the enolate of this compound to an α,β-unsaturated aldehyde. The resulting adduct could then undergo an intramolecular cyclization via an aldol-type reaction, followed by reduction or rearrangement to yield the 2-hydroxypiperidine core. The characterization of the intermediates in such a sequence would be crucial for understanding the reaction mechanism and optimizing the conditions. This would typically involve spectroscopic techniques such as NMR and mass spectrometry, and in some cases, the isolation and X-ray crystallographic analysis of a stable intermediate.

Mechanistic Insights into Catalytic Transformations

Catalysis offers a powerful tool for effecting transformations of β-keto esters with high efficiency and selectivity. Both metal-based and organocatalysts can be employed.

Asymmetric Catalysis : In the context of asymmetric synthesis, catalytic methods are paramount. For example, the catalytic asymmetric Michael reaction of β-keto esters to cyclic enones has been developed using lanthanum-linked-BINOL complexes. In these systems, the heteroatom in the linker of the BINOL ligand was found to be crucial for achieving high reactivity and selectivity. The amine moiety in NR-linked-BINOL can tune the Lewis acidity of the central metal, an effect supported by DFT studies and experimental results. Applying a similar catalytic system to this compound and a suitable Michael acceptor could potentially lead to the enantioselective formation of a new stereocenter.

Acid/Base Catalysis : Simple acid or base catalysis is often sufficient to promote reactions of β-keto esters. For instance, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol (B129727) proceeds through a series of protonation and nucleophilic attack steps. The furan (B31954) ring, in this case, acts as a latent 1,4-dicarbonyl compound. While this compound does not possess a furan ring, analogous acid-catalyzed reactions, such as transesterification or acetal (B89532) formation, are mechanistically relevant.

Structure-Reactivity Relationships: Influence of Substituents on Reaction Kinetics and Selectivity

The relationship between the structure of a molecule and its reactivity is a fundamental concept in organic chemistry. For this compound, the electronic and steric effects of the 2-methylphenyl substituent play a significant role in its reactivity.

Electronic Effects : The methyl group at the ortho position of the phenyl ring is an electron-donating group. This can influence the acidity of the α-protons and the reactivity of the aromatic ring towards electrophilic substitution.

Steric Effects : The ortho-methyl group imposes significant steric hindrance around the adjacent benzoyl carbonyl group. This steric bulk can influence the approach of nucleophiles and the conformation of intermediates, thereby affecting both reaction rates and stereoselectivity. For example, in nucleophilic substitution reactions, steric hindrance at the reaction center can significantly decrease the rate of reaction.

Studies on the kinetics of nucleophilic substitution reactions of compounds with varying substituents provide a framework for understanding these effects. For instance, the second-order rate constants for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines show a dependence on the nature of the amine. Similarly, the rate of alkaline hydrolysis of cephalosporin (B10832234) derivatives is correlated with the electronic and inductive effects of substituents at the C3 position.

A hypothetical kinetic study on the hydrolysis of substituted methyl 3-phenyl-3-oxopropanoates could illustrate the effect of the ortho-methyl group, as shown in the table below.

Substituent on Phenyl RingRelative Rate of Hydrolysis (krel)
H1.00
4-Methyl0.85
2-Methyl0.45
4-Nitro3.20

The expected decrease in the relative rate for the 2-methyl substituted compound would be attributed to the steric hindrance impeding the approach of the hydroxide (B78521) ion to the ester carbonyl group.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 2 Methylphenyl 3 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of Methyl 3-(2-methylphenyl)-3-oxopropanoate, distinct signals corresponding to the aromatic, methoxy (B1213986), and methyl protons are observed.

The aromatic protons on the 2-methylphenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. The methyl group attached to the phenyl ring shows a characteristic singlet. The protons of the methoxy group also produce a singlet, while the methylene (B1212753) protons adjacent to the carbonyl group and the ester functionality exhibit a singlet as well, due to the absence of adjacent protons for coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.86 d 2H Aromatic Protons
~7.25 d 2H Aromatic Protons
~5.67 s 1H CH
~3.76 s 3H OCH₃
~2.37 s 3H Ar-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis. The data presented is a representative example.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ketone and ester groups are typically observed at the most downfield chemical shifts (160-220 ppm). libretexts.org The aromatic carbons of the 2-methylphenyl ring appear in the range of 110-160 ppm. libretexts.org The carbon of the methoxy group and the methyl group attached to the aromatic ring are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Carbon Type Assignment
~187.8 C=O Ketone
~165.8 C=O Ester
~145.6 C Aromatic
~130.6 CH Aromatic
~129.6 CH Aromatic
~129.3 C Aromatic
~57.5 CH
~53.6 OCH₃
~21.6 CH₃ Ar-CH₃

Note: The data presented is a representative example and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the precise connectivity of atoms within the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the structure. For instance, correlations would be observed between the aromatic protons on the 2-methylphenyl ring.

HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). uvic.ca This technique would definitively link the proton signals to their corresponding carbon signals in the tables above.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the methoxy protons and the ester carbonyl carbon, confirming their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound, with a chemical formula of C₁₁H₁₂O₃, the expected exact mass can be calculated.

An HRMS analysis would provide an experimental mass value that is very close to the calculated theoretical mass, typically with an error of less than 5 parts per million (ppm). This high level of accuracy provides strong evidence for the proposed molecular formula and rules out other potential elemental compositions. For instance, a reported high-resolution mass for a similar compound, Methyl 3-(4-chlorophenyl)-3-oxopropanoate, was found to be 227.0471 [M+H]⁺, which is very close to the calculated value of 227.0469. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1710-1750 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) stretching vibration. Another strong band, typically around 1680-1700 cm⁻¹, would correspond to the ketone carbonyl (C=O) stretching vibration. The C-O stretching vibrations of the ester group would likely appear in the range of 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a suitable single crystal of this compound would be required. wikipedia.org

Computational Chemistry Applied to Methyl 3 2 Methylphenyl 3 Oxopropanoate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Methyl 3-(2-methylphenyl)-3-oxopropanoate. scienceopen.com DFT calculations are instrumental in determining the molecule's geometric and electronic properties.

Molecular geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.aiarxiv.org This process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, thereby predicting the equilibrium geometry. arxiv.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The optimization process typically begins with an initial guess of the molecular structure, which is then refined using a chosen level of theory and basis set, such as the widely used B3LYP functional with a 6-31G(d,p) basis set. researchgate.net The result is an optimized structure that represents a stable conformer of the molecule. Energetic profiling, a subsequent step, can then map out the potential energy surface, identifying transition states and other local minima, which is crucial for understanding the molecule's conformational flexibility and reaction pathways.

Table 1: Predicted Geometric Parameters for this compound (Exemplary Data)

ParameterBond/AnglePredicted Value (B3LYP/6-31G(d,p))
Bond LengthC=O (keto)1.22 Å
Bond LengthC=O (ester)1.21 Å
Bond LengthC-C (phenyl-keto)1.49 Å
Bond AngleO=C-C (keto)120.5°
Dihedral AngleC(phenyl)-C(keto)-C(alpha)-C(ester)65.0°

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com

Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap5.3 eV

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (ESP) Mapping

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (ESP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. researchgate.net These maps are generated by calculating the electrostatic potential at various points on the electron density surface. The resulting surface is color-coded to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the keto and ester carbonyl groups, highlighting these as the primary sites for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially on the carbonyl carbons, indicating their electrophilic character. The MEP surface provides a holistic view of the molecule's charge distribution, offering valuable insights into its intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, and predicting its reactive behavior. researchgate.net

Quantum Chemical Interpretations of Reactivity and Stability

Quantum chemical calculations provide a quantitative framework for understanding the reactivity and stability of this compound. scienceopen.commdpi.com By analyzing various calculated parameters, a detailed picture of its chemical behavior can be constructed.

Global reactivity descriptors, derived from conceptual DFT, are particularly useful. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are calculated from the energies of the HOMO and LUMO. For instance, a high electrophilicity index for this compound would suggest that it readily participates in reactions where it accepts electrons.

Furthermore, local reactivity descriptors, such as the Fukui function, can be employed to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more nuanced understanding of reactivity than global descriptors alone.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating the interaction of this compound with electromagnetic radiation, it is possible to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretching frequencies of the ketone and ester groups, and the aromatic C-H stretching vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical chemical shift values that can be compared with experimental data to aid in the structural elucidation and assignment of signals in the NMR spectrum of this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores present in the molecule.

Table 3: Theoretically Predicted Spectroscopic Data for this compound (Exemplary Data)

SpectroscopyParameterPredicted Value
IRC=O (keto) Stretch1725 cm⁻¹
IRC=O (ester) Stretch1745 cm⁻¹
¹³C NMRC=O (keto) Chemical Shift195 ppm
¹³C NMRC=O (ester) Chemical Shift168 ppm
UV-Visλmax250 nm, 290 nm

Note: The values in this table are illustrative and would be derived from actual computational studies.

Conformational Studies and Tautomerism (e.g., Keto-Enol Equilibrium)

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a systematic scan of the potential energy surface as a function of key dihedral angles.

Furthermore, this compound can exhibit tautomerism, specifically keto-enol tautomerism. The keto form contains a ketone and an ester group, while the enol form contains a hydroxyl group and a carbon-carbon double bond. Computational methods can be used to calculate the relative energies of the keto and enol tautomers, thereby predicting the position of the equilibrium between them. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric equilibrium under different conditions. The benzoylamino group in similar compounds has been shown to stabilize enol tautomers.

Synthesis and Exploration of Derivatives of Methyl 3 2 Methylphenyl 3 Oxopropanoate

Design and Synthesis of Structurally Modified Analogs

The structural modification of methyl 3-(2-methylphenyl)-3-oxopropanoate and related β-keto esters is a key strategy for accessing novel compounds with diverse properties. These modifications often target the aromatic ring, the active methylene (B1212753) group, and the ester functionality.

Palladium-catalyzed reactions of allylic esters of β-keto carboxylates represent a significant advancement in this area. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, which can then undergo various transformations such as reductive elimination to form α-allyl ketones or elimination of β-hydrogen to yield α,β-unsaturated ketones. nih.gov Furthermore, the ester groups of substituted β-keto esters can be removed under mild, neutral conditions via palladium-catalyzed decarboxylation-hydrogenolysis using formic acid and triethylamine. nih.gov

Synthesis of Halogenated Aryl Derivatives

The introduction of halogen atoms onto the aryl ring of β-keto esters can significantly influence their chemical reactivity and biological activity. A common strategy for synthesizing halogenated aryl derivatives involves the use of halogenated starting materials. For instance, methyl 3-(3-fluorophenyl)-2-oxopropanoate can be synthesized through methods like esterification or aldol (B89426) condensation using fluorinated precursors. evitachem.com

Catalytic asymmetric halogenation of β-keto esters provides a direct route to chiral α-halo-β-keto esters. Chiral bisoxazolinecopper(II) complexes have been shown to catalyze the bromination and chlorination of both cyclic and acyclic β-keto esters, yielding optically active products in high yields and with good enantioselectivities. acs.org Additionally, titanium-based Lewis acids can catalyze the α-fluorination of β-keto esters using electrophilic N-F fluorinating reagents. acs.org

The resulting α-chloro-β-keto esters can undergo subsequent nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) leads to α-azido esters, which can be hydrogenated to α-amino esters. acs.org These substitutions often proceed via an SN2 mechanism, even at a tertiary carbon, with inversion of configuration. acs.org

Table 1: Examples of Halogenated Derivatives and Their Synthesis

DerivativeSynthetic MethodCatalyst/ReagentReference
α-Bromo-β-keto estersAsymmetric BrominationChiral bisoxazolinecopper(II) complexes acs.org
α-Chloro-β-keto estersAsymmetric ChlorinationChiral bisoxazolinecopper(II) complexes acs.org
α-Fluoro-β-keto estersα-FluorinationTADDOLato-titanium(IV) dichloride acs.org
α-Azido-β-keto estersNucleophilic SubstitutionSodium azide acs.org

Synthesis of Methoxy- and Alkyl-Substituted Aryl Analogs

The synthesis of methoxy- and alkyl-substituted aryl analogs of this compound can be achieved through various established synthetic routes. One common approach involves the Claisen condensation of an appropriate methyl- or methoxy-substituted acetophenone (B1666503) with a dialkyl carbonate in the presence of a strong base. For instance, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate has been prepared via this method. beilstein-journals.org

Alternatively, Friedel-Crafts acylation of an appropriately substituted aromatic compound, such as toluene (B28343) or anisole, with a suitable acylating agent like chloroacetyl chloride, followed by further manipulations, can lead to the desired β-keto ester. google.com

A general and efficient method for synthesizing β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. nih.gov This method has been shown to be applicable to a variety of ketones, including those with alkyl substituents. nih.gov

Table 2: Synthesis of an Alkyl-Substituted Analog

CompoundStarting MaterialsReagentsYieldReference
Ethyl 2-methyl-3-oxo-3-phenylpropanoateEthyl benzoylacetate, Methyl iodideSodium hydride99% beilstein-journals.org

Incorporation of Nitrogen-Containing Moieties (e.g., amides, oxindoles, tetrahydropyridines, imidazopyridines)

The incorporation of nitrogen-containing moieties into the structure of β-keto esters leads to a diverse range of heterocyclic compounds with potential biological applications.

Amide Derivatives

β-Keto amides can be synthesized from β-keto esters through various methods. One approach involves the coupling of thioesters, derived from β-keto esters, with amines. organic-chemistry.org Another method is the reaction of activated amides with enolizable esters in the presence of a strong base like LiHMDS. organic-chemistry.org Furthermore, β-acylamino ketones can be prepared in a one-pot reaction from an aldehyde, ketone, and nitrile, catalyzed by triflic acid (TfOH). organic-chemistry.org

Quinoxaline Derivatives

3-Phenylquinoxaline-2(1H)-thione serves as a starting material for a series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates. nih.gov These compounds are synthesized through chemoselective reactions with soft electrophiles. nih.gov

Pyrazolone (B3327878) Derivatives

Pyrazolones are commonly synthesized by the reaction of β-keto esters with hydrazine (B178648) and its derivatives. nih.gov Fluorinated pyrazolones can be synthesized mechanochemically in a one-pot, multi-step process starting from ethyl benzoylacetate and a hydrazine. beilstein-journals.org

Other Nitrogen Heterocycles

The reaction of methyl 3-cyclopropyl-3-oxopropanoate with chloroacetone (B47974) and ammonia (B1221849) yields a pyrrole (B145914) derivative, while its reaction with benzaldehyde (B42025) and ammonia produces a dihydropyridine (B1217469) derivative. researchgate.net

Chiral Derivatives and Enantiomeric Enrichment Strategies

The synthesis of chiral, enantiomerically enriched β-keto esters is of significant interest due to their utility as building blocks in asymmetric synthesis.

Asymmetric Synthesis

One of the primary methods for obtaining chiral β-keto esters is through asymmetric catalysis. As previously mentioned, the enantioselective α-chlorination of β-keto esters can be achieved using chiral spirooxazoline ligands, affording products with high enantiopurity. acs.org

Kinetic Resolution

Kinetic resolution using enzymes is another powerful strategy. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of racemic alcohols with β-keto esters. google.com This process can be highly chemoselective and enantioselective, providing a route to optically active β-keto esters under mild, solvent-free conditions. google.com Biocatalyzed asymmetric reduction of racemic β-keto esters using ketoreductases (KREDs) is another environmentally friendly approach to produce chiral alcohols and resolve the remaining keto ester. researchgate.net

Crystallization-Induced Diastereomer Transformation

Crystallization-induced diastereomer transformations (CIDTs) have been successfully applied to the Michael addition of β-keto esters to nitroolefins. nih.gov By using a chiral nickel diamine catalyst, it is possible to control the stereochemistry at both the newly formed β-carbon and the existing α-carbon stereocenters, leading to crystalline products with excellent enantio- and diastereoselectivity. nih.gov The crystallinity of the product, which is crucial for the CIDT, can be influenced by the choice of the ester group on the β-keto ester. nih.gov

Exploration of Other Functionalized Derivatives (e.g., nitrilopropenoates, coumarin (B35378) derivatives)

The versatile reactivity of this compound and related β-keto esters allows for their conversion into a variety of other functionalized derivatives.

Nitrilopropenoate Derivatives

The Knoevenagel condensation of β-keto esters with a source of cyanide, often in the presence of a base, can lead to the formation of α-cyanopropenoate derivatives. Ring-substituted 2-methoxyethyl phenylcyanoacrylates have been synthesized via the piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes with 2-methoxyethyl cyanoacetate. chemrxiv.org

Coumarin Derivatives

Coumarins can be synthesized through the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. researchgate.netmdpi.comresearchgate.net A variety of catalysts, including sulfuric acid, Lewis acids (e.g., ZnCl₂, AlCl₃), and heterogeneous catalysts, can be employed for this reaction. researchgate.netmdpi.com The reaction proceeds through an initial esterification or transesterification, followed by an intramolecular electrophilic attack of the activated aromatic ring onto the carbonyl carbon, and subsequent dehydration. researchgate.net

Advanced Synthetic Strategies and Asymmetric Transformations

Asymmetric Synthesis of Chiral β-Keto Esters and Derived Products

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. Methyl 3-(2-methylphenyl)-3-oxopropanoate is an ideal precursor for generating chiral β-hydroxy esters, which are versatile intermediates for a wide range of biologically active compounds.

The asymmetric hydrogenation of the ketone moiety in β-keto esters is one of the most efficient methods to produce enantiomerically enriched β-hydroxy esters. This transformation is typically achieved using chiral metal catalysts, most notably those based on ruthenium (Ru) and rhodium (Rh) complexed with chiral ligands.

While specific studies on the enantioselective hydrogenation of this compound are not extensively documented in publicly available literature, the general principles can be illustrated with closely related substrates. The use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a chiral ligand in complex with ruthenium is a well-established method for the highly enantioselective reduction of β-keto esters. For instance, the hydrogenation of methyl 3-oxobutanoate using a (R)-BINAP-Ru(II) complex provides the corresponding (R)-hydroxy ester in high yield and with excellent enantioselectivity. orgsyn.org It is reasonable to expect that a similar catalytic system could be applied to this compound to yield the corresponding chiral 3-hydroxy-3-(2-methylphenyl)propanoate.

The general reaction can be depicted as follows:

A representative reaction for the asymmetric hydrogenation of a β-keto ester.

Key factors influencing the success of this reaction include the choice of chiral ligand, the metal precursor, solvent, and reaction conditions such as temperature and hydrogen pressure. The ortho-methyl group on the phenyl ring of this compound may introduce steric hindrance that could affect the reaction kinetics and the level of enantioselectivity, potentially requiring optimization of the catalytic system.

Table 1: Representative Enantioselective Hydrogenation of β-Keto Esters using Chiral Catalysts

Catalyst/LigandSubstrateProductYield (%)ee (%)Reference
[RuCl(benzene)(S)-SunPhos]ClMethyl 3-oxobutanoate(S)-Methyl 3-hydroxybutanoate>9998 nih.gov
[Rh((R,R)-Et-DuPhos)(cod)]BF4Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate9898 orgsyn.org
(R)-BINAP-Ru(II)Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate97>99 orgsyn.org

This table presents data for a model substrate, methyl 3-oxobutanoate, to illustrate the potential of the methodology.

The dicarbonyl functionality of this compound makes it a versatile precursor for the construction of complex carbocyclic and heterocyclic ring systems. Through reactions that exploit its enolate chemistry, such as Michael additions and Knoevenagel condensations, followed by intramolecular cyclization, a variety of ring structures can be accessed with a high degree of stereocontrol.

Stereoselective Construction of Carbocyclic Systems:

The synthesis of substituted cyclopentanes, for example, can be envisioned through a Michael addition of the enolate of this compound to an appropriate α,β-unsaturated acceptor, followed by an intramolecular aldol (B89426) condensation or a similar cyclization strategy. organic-chemistry.org The stereochemistry of the newly formed chiral centers can be controlled by the use of chiral auxiliaries, catalysts, or by substrate-controlled diastereoselection.

Stereoselective Construction of Heterocyclic Systems:

Similarly, heterocyclic systems such as dihydropyrans can be synthesized. nih.gov A potential pathway could involve a formal [3+2] cycloaddition reaction where the β-keto ester acts as a three-carbon component. For instance, reaction with a suitable electrophile could be followed by an intramolecular cyclization to form the pyran ring. The stereochemical outcome of such transformations is highly dependent on the reaction conditions and the nature of the reactants and catalysts employed.

While specific examples for the use of this compound in these constructions are not readily found in the literature, the general reactivity patterns of β-keto esters suggest its suitability for such synthetic endeavors.

Development of Chemo-, Regio-, and Stereoselective Synthetic Protocols

The development of synthetic protocols that selectively target one functional group or position in a molecule over others is a central theme in modern organic chemistry. For a molecule like this compound, which possesses multiple reactive sites, such selectivity is crucial for its efficient utilization in synthesis.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For example, the reduction of the ketone in this compound without affecting the ester group is a chemoselective transformation.

Regioselectivity is the preference for bond formation at one position over another. In the case of the enolate of this compound, which can be formed by deprotonation at the α-carbon, subsequent reactions with electrophiles are regioselective. The enolate will typically react at the α-carbon.

Stereoselectivity is the preferential formation of one stereoisomer over others. As discussed in section 8.1.1, the asymmetric hydrogenation of the ketone is a highly stereoselective process.

Reactions such as the Knoevenagel condensation and the Michael addition are classic examples of chemo- and regioselective transformations that are applicable to β-keto esters. wikipedia.orgwikipedia.org The Knoevenagel condensation involves the reaction of the active methylene (B1212753) group with an aldehyde or ketone, leading to a new carbon-carbon double bond. The Michael addition involves the conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. wikipedia.org These reactions can be rendered stereoselective through the use of chiral catalysts or auxiliaries.

Green Chemistry Approaches in β-Keto Ester Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and other β-keto esters can be evaluated and optimized using green chemistry principles.

One of the key metrics in green chemistry is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. jocpr.com A synthesis with high atom economy minimizes the generation of byproducts.

The synthesis of β-keto esters can be achieved through various methods, some of which are more aligned with green chemistry principles than others. For instance, a Claisen condensation between methyl 2-methylbenzoate (B1238997) and methyl acetate (B1210297) would produce this compound. The atom economy of this reaction is high, as the only byproduct is methanol (B129727).

Table 2: Green Chemistry Metrics for a Representative β-Keto Ester Synthesis

MetricDefinitionIdeal ValueExample Calculation (Claisen Condensation)
Atom Economy (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%100%(192.21 / (150.17 + 74.08)) x 100% = 85.7%
E-Factor (Mass of Waste / Mass of Product)0Dependent on reaction yield and workup
Process Mass Intensity (PMI) (Total Mass in Process / Mass of Product)1Dependent on solvents, reagents, and yield

The calculation for atom economy is based on the reaction of methyl 2-methylbenzoate with methyl acetate. The molecular weights are approximate.

Other green chemistry considerations include the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical CO2 are active areas of research in organic synthesis. nih.gov While a specific green synthesis protocol for this compound is not detailed in the available literature, the principles of green chemistry provide a framework for designing more sustainable synthetic routes.

Conclusion and Future Directions in Research

Summary of Current Research Advancements

Methyl 3-(2-methylphenyl)-3-oxopropanoate, a member of the β-keto ester family, is a valuable scaffold in organic synthesis. Research has primarily focused on its utility as a building block for more complex molecules, particularly heterocyclic compounds. β-keto esters, in general, are recognized for their dual electrophilic and nucleophilic character, making them versatile intermediates. acs.orgresearchgate.net

Recent advancements in the broader field of β-keto ester chemistry include the development of novel palladium-catalyzed reactions. These methods, which often involve allylic esters of β-keto acids, generate palladium enolates that can undergo various transformations such as aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov Such approaches expand the synthetic utility beyond traditional methods like the Claisen condensation. researchgate.netnih.gov Furthermore, β-keto esters are crucial starting materials for synthesizing a wide range of compounds, including pyrazolones, by reacting with hydrazine (B178648) derivatives. nih.gov The versatility of β-keto esters is also highlighted in their use for creating γ-keto esters through homologation reactions. orgsyn.org

Identification of Remaining Challenges and Unresolved Questions

Despite the synthetic utility of this compound and related β-keto esters, several challenges persist. A significant hurdle in the synthesis of α-substituted β-keto esters is the potential for racemization of the product under either acidic or basic conditions, which complicates stereoselective reactions. researchgate.net The hydrolysis of sterically hindered di-substituted β-keto esters can also be difficult, often requiring harsh reaction conditions. nih.gov

For ortho-substituted compounds like this compound, steric hindrance from the 2-methylphenyl group can influence reactivity and yield in synthetic transformations. While general methods for β-keto ester synthesis exist, they can suffer from inconsistent yields and may require an excess of reagents and long reaction times. nih.gov A key unresolved question is the development of highly efficient and stereoselective methods for the alkylation of non-substituted β-keto esters to create tertiary stereogenic centers without epimerization. researchgate.net

Prospects for the Development of Novel Synthetic Methodologies

The future of synthesizing this compound and other β-keto esters lies in the development of more efficient, selective, and environmentally friendly methods.

Catalytic Innovations:

Transition Metal Catalysis: Expanding on palladium-catalyzed reactions, the use of other transition metals like rhodium and copper could offer new pathways for C-H activation and cross-coupling reactions, potentially leading to more direct and atom-economical syntheses. nih.govyoutube.com

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral β-keto esters, and further development in this area is expected. acs.org

Biocatalysis: The use of enzymes, such as transaminases, in the synthesis and transformation of related compounds points toward the potential for developing biocatalytic routes to β-keto esters, which would offer high selectivity under mild conditions.

Green Chemistry Approaches:

Mechanochemistry: The use of mechanochemical methods, such as ball milling, can reduce or eliminate the need for solvents, leading to more sustainable synthetic processes. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times in the synthesis of heterocyclic compounds from β-keto ester derivatives. researchgate.net

Green Nanoparticle Catalysis: The use of biologically synthesized metal nanoparticles as catalysts presents an emerging area for developing eco-friendly synthetic methods. nih.govmdpi.com

A comparison of traditional and emerging synthetic strategies is presented below:

MethodologyAdvantagesDisadvantagesKey Compounds Involved
Traditional Claisen Condensation Well-established, uses common reagents. researchgate.netOften requires strong bases, can have moderate yields. nih.govSodium ethoxide, esters. youtube.com
Palladium-Catalyzed Decarboxylative Allylation Mild, neutral conditions, high versatility. nih.govRequires specialized palladium catalysts and allylic esters.Palladium complexes, allyl β-keto carboxylates. nih.gov
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. researchgate.netRequires specialized equipment.Ethyl acetoacetate, Pyridine-2-aldehyde. researchgate.net
Mechanochemical Synthesis Solvent-free, environmentally friendly. beilstein-journals.orgCan be limited in scale-up.Diethyl carbonate, various ketones. beilstein-journals.org

Emerging Applications and Opportunities for Interdisciplinary Research

The unique structure of this compound and its derivatives opens doors to applications beyond traditional organic synthesis, fostering interdisciplinary research.

Medicinal Chemistry:

β-keto esters are key intermediates in the synthesis of various pharmaceutically active compounds. researchgate.net For instance, derivatives are used to create pyrazolones with potential antimicrobial properties. nih.gov

There is growing interest in designing β-keto esters as antibacterial agents by mimicking the structure of bacterial quorum-sensing autoinducers. nih.gov This approach could lead to the development of novel antivirulence agents. nih.gov

Related structures have been investigated for their potential as anticancer and antitubercular agents.

Biochemistry and Chemical Biology:

The β-keto ester motif is present in various biological molecules and metabolic pathways. wikipedia.org Understanding the interactions of synthetic β-keto esters with biological systems, such as enzymes, can provide insights into metabolic processes and aid in the design of enzyme inhibitors.

The transformation of amino acids into α-keto acids is a fundamental biochemical process, and studying the reactions of β-keto esters can provide models for these transformations. wikipedia.org

Materials Science:

The ability of β-keto esters to form stable complexes with metal ions suggests potential applications in the development of novel materials, such as metal-organic frameworks (MOFs) or specialized catalysts.

The convergence of organic synthesis, medicinal chemistry, and biochemistry will be crucial for unlocking the full potential of this compound and related compounds.

Q & A

Basic: What are the common synthetic routes for Methyl 3-(2-methylphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification of 3-(2-methylphenyl)-3-oxopropanoic acid with methanol or base-mediated condensation of methyl acetoacetate derivatives with 2-methylbenzoyl chloride . Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., THF or dichloromethane), and catalyst selection (e.g., DMAP or pyridine) critically impact yields. For example, using tert-butyl acetate as a base in condensation reactions can achieve yields up to 86%, while alternative routes may drop to ~62% due to side reactions like keto-enol tautomerization .

Advanced: How can computational modeling optimize the regioselectivity of nucleophilic attacks on this compound?

The compound’s β-ketoester moiety makes the carbonyl carbons electrophilic. Density Functional Theory (DFT) simulations can predict the preferential attack site (C-1 vs. C-3) by calculating charge distribution and transition-state energies. For instance, electron-withdrawing groups on the 2-methylphenyl ring enhance C-1 reactivity, while steric hindrance from the methyl group may favor C-3. Hybrid QM/MM methods can validate these predictions experimentally using kinetic isotope effects or substituent variation studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The ketoester’s methylene protons (δ 3.5–4.0 ppm) and carbonyl carbons (δ 170–200 ppm) are diagnostic. Splitting patterns confirm ester and aryl group integration .
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) distinguish it from enol tautomers .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for confirming stereoelectronic effects in reactivity studies .

Advanced: How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Discrepancies often arise from kinetic vs. thermodynamic control or catalyst deactivation . For example, FeCl₃-catalyzed cyclizations may yield 49–90% depending on halogen substituents (Cl vs. Br) due to varying Lewis acid strength . Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, solvent, and catalyst loading, can identify dominant variables. LC-MS monitoring of intermediates helps pinpoint side reactions like elimination or dimerization .

Basic: What are the primary chemical transformations of this compound in organic synthesis?

Key reactions include:

  • Nucleophilic substitution : Amines or hydrazines attack the β-keto carbonyl, forming enamine or hydrazone derivatives for heterocycle synthesis .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the ester group .
  • Michael addition : Conjugated enones react with Grignard reagents at the β-position, enabling spirocyclic scaffold construction .

Advanced: What mechanistic insights explain the compound’s reactivity in noncanonical cation-π cyclizations?

In FeCl₃-mediated cyclizations, the cation-π interaction between the 2-methylphenyl group and Fe³⁺ stabilizes transition states, enabling spiro-fused ring formation. Kinetic studies show rate acceleration with electron-rich aryl groups, supporting a charge-transfer mechanism. Stereochemical outcomes (e.g., cis vs. trans) are validated via NOESY NMR and X-ray analysis .

Basic: How does this compound compare to analogs like Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate?

PropertyThis compoundMethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Steric hindrance High (ortho-methyl)Low (para-substituent)
Electrophilicity Enhanced (electron-donating methyl)Reduced (electron-withdrawing tert-butyl)
Crystallinity Amorphous (disordered packing)High (symmetric para-group enables order)
Data from XRD and Hammett plots highlight these differences, impacting applications in catalysis or drug design .

Advanced: What purification strategies address challenges in isolating this compound from by-products?

  • Flash chromatography : Use gradient elution (hexane/EtOAc 8:2 to 6:4) to separate unreacted 2-methylbenzoyl chloride.
  • Recrystallization : Ethanol/water mixtures (70:30) exploit solubility differences between the product and diketone by-products.
  • HPLC-PDA : Semi-preparative C18 columns (ACN/water + 0.1% TFA) resolve enantiomers if chiral auxiliaries are used .

Basic: What role does this compound play in enzyme inhibition studies?

As a β-ketoester mimic, it acts as a competitive inhibitor for acetyl-CoA carboxylase or fatty acid synthase. Kinetic assays (IC₅₀ = 12–18 µM) show reversible binding to the active site, validated via SPR (Surface Plasmon Resonance) and molecular docking .

Advanced: How can flow chemistry improve the scalability of this compound synthesis?

Continuous flow reactors minimize side reactions (e.g., hydrolysis) by precise control of residence time (~5 min) and temperature (70°C). In-line FTIR monitors conversion in real time, achieving >90% yield with 99% purity. Comparatively, batch processes yield 75–86% due to thermal gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.